1,3-Dithiolane, 2,2-dipentyl-
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Overview
Description
1,3-Dithiolane, 2,2-dipentyl-: is an organosulfur compound belonging to the class of 1,3-dithiolanes These compounds are characterized by a five-membered ring containing two sulfur atoms at the 1 and 3 positions and a variety of substituents at the 2 position The specific compound , 1,3-Dithiolane, 2,2-dipentyl-, has two pentyl groups attached to the 2 position of the dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes can be synthesized through the reaction of carbonyl compounds (aldehydes or ketones) with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The general reaction involves the formation of a thioacetal intermediate, which then cyclizes to form the dithiolane ring. For 1,3-Dithiolane, 2,2-dipentyl-, the starting materials would include a suitable ketone with pentyl groups and 1,2-ethanedithiol.
Industrial Production Methods: Industrial production of 1,3-dithiolanes typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as yttrium triflate or tungstophosphoric acid have been found to be effective in promoting the thioacetalization reaction .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolanes, including 1,3-Dithiolane, 2,2-dipentyl-, undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are often facilitated by the presence of the sulfur atoms in the ring, which can act as nucleophiles or electrophiles depending on the reaction conditions.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-Dithiolane, 2,2-dipentyl- can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemistry: 1,3-Dithiolanes are used as protecting groups for carbonyl compounds in organic synthesis. They can be easily introduced and removed under mild conditions, making them valuable tools in multi-step synthetic routes .
Biology and Medicine: Research has shown that certain 1,3-dithiolane derivatives exhibit biological activity, including antimicrobial and anticancer properties. These compounds can interact with biological targets such as enzymes and receptors, leading to potential therapeutic applications .
Industry: In the industrial sector, 1,3-dithiolanes are used as intermediates in the synthesis of various chemicals and materials. Their ability to undergo diverse chemical reactions makes them versatile building blocks for the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2,2-dipentyl- involves its interaction with molecular targets through its sulfur atoms. These sulfur atoms can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity or receptor function . The specific pathways and targets depend on the structure of the compound and the context of its application.
Comparison with Similar Compounds
1,2-Dithiolane: An isomer of 1,3-dithiolane with sulfur atoms at the 1 and 2 positions.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane with similar chemical properties but different steric and electronic effects.
Uniqueness: 1,3-Dithiolane, 2,2-dipentyl- is unique due to the presence of two pentyl groups at the 2 position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .
Properties
CAS No. |
103383-69-3 |
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Molecular Formula |
C13H26S2 |
Molecular Weight |
246.5 g/mol |
IUPAC Name |
2,2-dipentyl-1,3-dithiolane |
InChI |
InChI=1S/C13H26S2/c1-3-5-7-9-13(10-8-6-4-2)14-11-12-15-13/h3-12H2,1-2H3 |
InChI Key |
PACNDOABTICVKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(SCCS1)CCCCC |
Origin of Product |
United States |
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